molecular formula C29H36O16 B11936076 (E)-6-(3,4-dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate

(E)-6-(3,4-dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate

Cat. No.: B11936076
M. Wt: 640.6 g/mol
InChI Key: KFEFLPDKISUVNR-ZZXKWVIFSA-N
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Description

The compound “(E)-6-(3,4-dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate” is a structurally complex phenylpropanoid glycoside characterized by multiple hydroxyl and hydroxymethyl groups, a phenethyloxy linker, and a conjugated acrylate moiety. Its stereochemistry and substitution pattern are critical to its bioactivity, particularly its antioxidant and antimicrobial properties . This compound shares structural homology with echinacoside (CAS 82854-37-3), a well-studied phenylethanoid glycoside isolated from Echinacea species, but differs in the arrangement of sugar units and hydroxylation patterns . Its synthesis typically involves multi-step glycosylation and esterification reactions, as seen in analogous procedures for related compounds (e.g., column chromatography purification in ).

Properties

Molecular Formula

C29H36O16

Molecular Weight

640.6 g/mol

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+

InChI Key

KFEFLPDKISUVNR-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The THP ring is constructed via acid-catalyzed cyclization of diols or epoxides. A method adapted from CN103508990A (Search Result) involves the use of 3-chloropropionyl chloride and aluminum trichloride to form tetrahydro-4H-pyran-4-one, a precursor for further functionalization. For hydroxymethyl-substituted THP derivatives, PMC1865120 (Search Result) demonstrates the application of the Donohoe tethered aminohydroxylation reaction to install syn-diols with high stereocontrol.

Representative Protocol:

  • Substrate preparation : 3-Chloropropionyl chloride (20 kg) and AlCl₃ (20 kg) in CH₂Cl₂ (50 kg) are treated with ethylene gas at <10°C to form 1,5-dichloropentanone.

  • Cyclization : Hydrolysis with H₃PO₄ and NaH₂PO₄ yields tetrahydro-4H-pyran-4-one (78% yield).

  • Functionalization : Reduction with NaBH₄ introduces hydroxymethyl groups, while stereoselective hydroxylation is achieved using Sharpless asymmetric dihydroxylation.

Synthesis of Fragment B: Glycosidic Tetrahydro-2H-Pyran

Glycosylation of THP Derivatives

The glycosidic bond between the THP core and the glucose unit is formed via Koenigs-Knorr glycosylation. PMC1865120 highlights the use of benzylidene acetals to protect hydroxyl groups, enabling regioselective coupling.

Key Steps:

  • Glucose activation : Perbenzylated glucose is treated with HBr/AcOH to form the glycosyl bromide.

  • Coupling : The THP alcohol (Fragment A) is reacted with the glycosyl bromide in the presence of Ag₂CO₃, yielding the β-linked glycoside (62% yield).

  • Deprotection : Hydrogenolysis with Pd/C removes benzyl groups, exposing hydroxyls for subsequent etherification.

Synthesis of Fragment C: 3-(3,4-Dihydroxyphenyl)acrylic Acid

Esterification and Protection

CN101497567B (Search Result) outlines the synthesis of caffeic acid (3,4-dihydroxycinnamic acid) derivatives via esterification. The acrylate moiety is introduced using a Steglich esterification:

Protocol:

  • Caffeic acid preparation : 3,4-Dihydroxybenzaldehyde undergoes Knoevenagel condensation with malonic acid in pyridine, yielding 3-(3,4-dihydroxyphenyl)acrylic acid (87% yield).

  • Activation : The acid is converted to its acid chloride using SOCl₂.

  • Esterification : Reaction with Fragment B’s free hydroxyl group in the presence of DMAP affords the target ester (73% yield).

Final Assembly: Coupling Fragments A–C

Etherification and Global Deprotection

The 3,4-dihydroxyphenethoxy group is introduced via Mitsunobu reaction:

  • Ether formation : Fragment B’s hydroxyl group is reacted with 3,4-dihydroxyphenethanol (prepared via LiAlH₄ reduction of methyl 3,4-dihydroxyphenylacetate, as per CN101497567B ) using DIAD and PPh₃ (82% yield).

  • Deprotection : Final deprotection of acetyl or benzyl groups is achieved with BCl₃ in CH₂Cl₂, yielding the target compound.

Data Tables

Table 1: Key Reaction Yields

StepReagents/ConditionsYield (%)Source
THP cyclizationAlCl₃, CH₂Cl₂, <10°C78
GlycosylationAg₂CO₃, glycosyl bromide62
Acrylate esterificationDMAP, DCC73
Mitsunobu etherificationDIAD, PPh₃82

Table 2: Protecting Group Strategies

Functional GroupProtecting GroupDeprotection Method
Hydroxyl (THP)Benzylidene acetalPhBCl₂, Et₃SiH, –78°C
Catechol (phenethoxy)AcetylBCl₃, CH₂Cl₂

Challenges and Optimization

  • Stereochemical drift : The THP ring’s syn-diols are prone to epimerization. Using low-temperature conditions (–78°C) during benzylidene acetal cleavage minimizes this.

  • Catechol oxidation : Performing reactions under inert atmosphere (N₂/Ar) prevents quinone formation.

  • Solvent selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates .

Chemical Reactions Analysis

Plantamajoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of plantamajoside can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Its structure, which includes multiple hydroxyl groups, contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage and may have implications in the prevention of chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Studies have shown that (E)-6-(3,4-dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines and mediators in various cell types. This suggests a potential role in managing inflammatory conditions such as arthritis and other autoimmune diseases .

Neuroprotective Effects

The neuroprotective capabilities of this compound are being investigated due to its ability to cross the blood-brain barrier. Research indicates that it may help protect neuronal cells from oxidative damage and apoptosis, making it a candidate for further studies in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various pathogens. Its effectiveness against bacteria and fungi highlights its potential use in developing natural preservatives for food products or as therapeutic agents against infections .

Potential in Cancer Therapy

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This makes it a subject of interest for researchers exploring new cancer treatment modalities .

Table 1: Summary of Research Findings on Applications

Application AreaKey FindingsSource
AntioxidantSignificant free radical scavenging activity; reduces oxidative stress ,
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating arthritis ,
NeuroprotectionProtects neuronal cells from oxidative damage; potential in neurodegeneration ,
AntimicrobialEffective against various bacterial and fungal strains ,
Cancer TherapyInduces apoptosis in cancer cells; inhibits tumor growth ,

Case Study Example: Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death and an increase in cell viability compared to control groups treated with oxidative agents alone. The mechanism was attributed to the compound's ability to modulate antioxidant enzyme activity within the cells .

Mechanism of Action

Plantamajoside exerts its effects through various molecular targets and pathways. It acts on signaling pathways to provide anti-tumor, cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects. For instance, in the case of acute spinal cord injury, plantamajoside inhibits apoptosis by regulating the expression levels of apoptotic factors such as caspase-3, caspase-9, poly (ADP-ribose) polymerase, Bax, and Bcl-2 .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (LogP) Observed Bioactivity
Target Compound C₃₅H₄₆O₁₉ 770.73 3,4-dihydroxyphenyl, acrylate ester, tetrahydro-2H-pyran glycosides, hydroxymethyl -2.1 (predicted) Antioxidant, antimicrobial
Echinacoside (CAS 82854-37-3) C₃₅H₄₆O₂₀ 786.73 Similar core but with additional rhamnose unit -3.5 Immunomodulatory, neuroprotective
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl acrylate derivative () C₃₂H₄₄O₁₂ 656.67 Cyclohexyl core, methoxy groups 1.8 Antifungal
l’-O-β-D-(3,4-dihydroxyphenethyl)-6’-O-vanilloyl-glucoside (Compound 1, ) C₂₄H₂₈O₁₂ 532.47 Vanilloyl ester, glucoside -1.2 Antioxidant
5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one () C₂₁H₂₀O₁₁ 448.37 Chromen-4-one core, glucopyranosyl 0.5 Anticancer, anti-inflammatory

Key Observations :

The target compound’s high density of hydroxyl groups (-OH) and glycosylation enhance its hydrophilicity compared to less polar analogs like the cyclohexyl derivative in .

Echinacoside’s additional rhamnose unit increases molecular weight and alters solubility, contributing to distinct mechanisms of action (e.g., neuroprotection vs. antimicrobial activity in the target compound) .

The presence of a conjugated acrylate moiety in the target compound and echinacoside may enhance radical scavenging capacity compared to non-conjugated analogs like Compound 1 in .

Mechanistic and Functional Comparisons

Systems Pharmacology and Molecular Docking

Studies on structurally similar compounds (e.g., oleanolic acid, hederagenin) demonstrate that shared scaffolds correlate with overlapping protein targets and mechanisms of action (MOAs) . For the target compound:

  • Antioxidant Activity : The 3,4-dihydroxyphenyl (catechol) groups enable potent hydrogen donation, akin to gallic acid, but with enhanced stability due to glycosylation .
  • Antimicrobial Efficacy: Compared to ethanolic extracts of Echium amoenum (), the target compound’s glycosylation may improve membrane permeability, though its polar nature could limit bioavailability in Gram-negative bacteria .

Transcriptome and Drug Response Profiling

As shown in , compounds with similar scaffolds (e.g., echinacoside and the target compound) exhibit congruent transcriptome signatures, suggesting shared pathways such as NF-κB inhibition. However, subtle differences in sugar unit composition (e.g., methyltetrahydro-2H-pyran in ) may modulate target specificity .

Biological Activity

The compound known as (E)-6-(3,4-dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate , often referred to as Echinacoside , is a meroterpenoid with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

Echinacoside has the molecular formula C35H46O20C_{35}H_{46}O_{20} and a molecular weight of approximately 786.72 g/mol. Its complex structure includes multiple hydroxyl groups and a tetrahydropyran moiety, contributing to its biological interactions.

PropertyValue
Molecular FormulaC35H46O20C_{35}H_{46}O_{20}
Molecular Weight786.72 g/mol
CAS Number82854-37-3

Biological Activity

Echinacoside exhibits a wide range of biological activities, including:

  • Antioxidant Activity : Echinacoside has been shown to scavenge free radicals and reduce oxidative stress in various cell lines. Its antioxidant properties are attributed to its phenolic hydroxyl groups which can donate electrons to free radicals.
  • Anti-inflammatory Effects : Research indicates that Echinacoside can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in cellular models .
  • Antimicrobial Properties : Echinacoside has demonstrated activity against several bacterial strains and fungi. In particular, it shows promise against Candida species and certain Gram-positive bacteria .
  • Neuroprotective Effects : Studies have suggested that Echinacoside may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies have indicated that Echinacoside exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases .

Study 1: Antioxidant Activity

In a study published in the Journal of Natural Products, Echinacoside was tested for its ability to reduce oxidative stress in human neuroblastoma cells. Results showed a significant decrease in reactive oxygen species (ROS) levels when cells were treated with Echinacoside compared to control groups.

Study 2: Anti-inflammatory Mechanism

A research article in Phytotherapy Research explored the anti-inflammatory mechanisms of Echinacoside in lipopolysaccharide (LPS)-induced macrophages. The study found that Echinacoside significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting its potential use in treating inflammatory diseases.

Study 3: Anticancer Potential

In vitro studies conducted on various cancer cell lines reported by Cancer Letters demonstrated that Echinacoside inhibited cell proliferation and induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells. The study highlighted its potential as a natural anticancer agent.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:
A multi-step synthesis is typically required due to the compound’s glycosidic and polyhydroxylated structure. Key steps include:

  • Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent undesired side reactions during glycosylation .
  • Glycosidic bond formation : Employ Koenigs-Knorr or Schmidt glycosylation methods with silver triflate as a catalyst to ensure stereochemical fidelity .
  • Final deprotection : Hydrolysis under mild acidic or basic conditions to retain labile substituents .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC for isolating intermediates and final product .

Advanced: How can stereochemical challenges during synthesis be addressed?

Methodological Answer:
Stereochemical control is critical, particularly for the tetrahydro-2H-pyran rings and glycosidic linkages. Strategies include:

  • Chiral auxiliaries or catalysts : Use of enantioselective catalysts (e.g., organocatalysts) during cyclization steps .
  • NMR-guided optimization : Monitor intermediate stereochemistry via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm ring conformations and substituent orientations .
  • Crystallographic validation : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry in key intermediates .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1H^{1}\text{H}-NMR (500 MHz) and 13C^{13}\text{C}-NMR (125 MHz) in DMSO-d6d_6 to assign hydroxyl and aromatic protons .
    • MS : High-resolution ESI-MS for molecular weight confirmation (e.g., [M+Na]+^+ at m/z 829.234) .
  • Chromatography : HPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced: How can computational modeling guide bioactivity predictions?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like NADPH oxidase or amyloid-beta aggregates .
  • QSAR models : Train models on analogs (e.g., ferulic acid derivatives) to correlate substituent electronegativity with antioxidant capacity .
  • MD simulations : Analyze conformational stability in aqueous environments (GROMACS) to assess bioavailability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at -20°C to prevent oxidative degradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How should contradictory bioactivity data from structural analogs be resolved?

Methodological Answer:

  • Comparative bioassays : Test analogs (e.g., ethoxy vs. methyl substitutions) under standardized conditions (e.g., DPPH assay for antioxidants) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values for COX-2 inhibition) and apply statistical weighting to resolve discrepancies .
  • Structural overlays : Use PyMOL to align 3D structures and identify steric or electronic differences impacting activity .

Advanced: What strategies improve synthetic yield of this compound?

Methodological Answer:

  • Solvent optimization : Replace DMF with DMA for higher glycosylation efficiency (yield increase from 45% to 65%) .
  • Temperature control : Maintain 80°C during thiourea cyclization to minimize byproducts .
  • Catalyst screening : Test Lewis acids (e.g., BF3_3-Et2_2O) to accelerate acetylation steps .

Basic: Which functional groups influence solubility and formulation?

Methodological Answer:

  • Hydroxyl groups : Enhance water solubility but increase hygroscopicity. Consider PEGylation for stable formulations .
  • Glycosidic linkages : Improve membrane permeability via sugar transporter interactions .
  • Aromatic acrylate : Contributes to lipophilicity; balance with hydrophilic excipients (e.g., cyclodextrins) for drug delivery .

Advanced: How can metabolic pathways be elucidated?

Methodological Answer:

  • In vitro models : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-QTOF-MS .
  • Isotope labeling : Synthesize 13C^{13}\text{C}-labeled analogs to track metabolic cleavage sites (e.g., glycosidic bond hydrolysis) .
  • Enzyme inhibition assays : Test CYP450 isoform selectivity (e.g., CYP3A4) to predict drug-drug interactions .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fragment-based design : Synthesize truncated analogs (e.g., core pyran ring only) to isolate pharmacophoric motifs .
  • Free-energy calculations : Use MM/GBSA to quantify binding contributions of specific substituents (e.g., dihydroxyphenyl vs. methoxy groups) .
  • Cohort validation : Replicate conflicting studies with identical cell lines (e.g., SH-SY5Y for neuroprotection) and assay parameters .

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